Product packaging for 2-(4-Bromophenyl)-3'-cyanoacetophenone(Cat. No.:CAS No. 898784-14-0)

2-(4-Bromophenyl)-3'-cyanoacetophenone

Cat. No.: B1293261
CAS No.: 898784-14-0
M. Wt: 300.15 g/mol
InChI Key: PUVSXKWLTBAMHZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3'-cyanoacetophenone is an aromatic ketone derivative characterized by a 4-bromophenyl group attached to the α-carbon of an acetophenone backbone, with a cyano (-CN) substituent at the 3'-position of the acetophenone ring (Fig. 1).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrNO B1293261 2-(4-Bromophenyl)-3'-cyanoacetophenone CAS No. 898784-14-0

Properties

IUPAC Name

3-[2-(4-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSXKWLTBAMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642311
Record name 3-[(4-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-14-0
Record name 3-[(4-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 2-(4-Bromophenyl)-3'-cyanoacetophenone generally follows a multi-step process:

  • Bromination of Acetophenone : The initial step involves the bromination of acetophenone to form 4-bromoacetophenone.
  • Cyanation Reaction : The brominated intermediate is subsequently subjected to a cyanation reaction to introduce the cyano group.

Detailed Synthetic Steps

Step 1: Bromination of Acetophenone
  • Reagents : Acetophenone, Bromine (Br₂), Lewis acid catalyst (e.g., Aluminum Chloride).
  • Conditions : The reaction typically occurs under reflux conditions in a suitable solvent such as dichloromethane or carbon tetrachloride.
  • Yield : This step generally provides moderate yields (60-80%) of 4-bromoacetophenone.
Step 2: Cyanation of 4-Bromoacetophenone
  • Reagents : 4-Bromoacetophenone, Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN).
  • Conditions : The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
  • Yield : Yields for this step can vary from 50% to 75%, depending on the specific conditions and reagents used.

Alternative Methods

Friedel-Crafts Acylation

An alternative method for synthesizing compounds similar to this compound involves Friedel-Crafts acylation:

  • Reagents : Bromobenzene, Acetyl chloride (CH₃COCl), Aluminum chloride.
  • Conditions : The acylation is performed under controlled temperatures to prevent polysubstitution.
  • Yield : This method can yield products with high purity but may require careful optimization to avoid side reactions.

Table 1: Summary of Preparation Methods

Step Reagents/Conditions Yield (%) Comments
Bromination Acetophenone, Br₂, AlCl₃ 60-80 Moderate yield
Cyanation 4-Bromoacetophenone, NaCN/CuCN 50-75 Varies with conditions
Friedel-Crafts Acylation Bromobenzene, Acetyl chloride, AlCl₃ High Requires optimization

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors and automated systems to enhance efficiency and consistency. These methods focus on maximizing yield while minimizing costs and environmental impact.

Optimization Techniques

  • Continuous Flow Chemistry : This technique allows for better control over reaction conditions and can lead to higher yields.

  • Purification Methods : Common purification techniques include recrystallization and chromatography to ensure high purity of the final product.

Characterization and Analysis

To confirm the identity and purity of synthesized this compound, various analytical techniques are employed:

Spectroscopic Techniques

Table 2: Characterization Parameters

Technique Expected Result
NMR Aromatic protons at δ 7.5–8.0 ppm
Mass Spectrometry Molecular ion peak at m/z = 300

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3’-cyanoacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ketone to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3’-cyanoacetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3’-cyanoacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyano groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below summarizes key structural and functional differences between 2-(4-Bromophenyl)-3'-cyanoacetophenone and its analogs:

Compound Name Functional Groups Substituents Biological Activity (if reported) Key Applications
This compound Ketone, Cyano 4-Bromophenyl, 3'-CN Not explicitly reported Synthetic intermediate
Oxadiazole derivatives () Oxadiazole, Ketone 4-Bromophenyl, 4-Cl/3,4-(OCH₃) 59.5–61.9% anti-inflammatory (20 mg/kg) Pharmaceutical research
2-Bromo-4'-methoxyacetophenone () Methoxy, Ketone 4-Bromophenyl, 4'-OCH₃ None reported Industrial synthesis
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () Amide, Chlorophenyl 4-Bromophenyl, 4-Cl None reported Crystallography studies
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances polarity and reactivity compared to methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone), which may favor nucleophilic reactions .
  • Heterocyclic vs. Aromatic Systems: Oxadiazole derivatives () exhibit significant anti-inflammatory activity (~60% inhibition), attributed to the heterocyclic oxadiazole ring, which is absent in the target compound. This suggests that bioactivity in bromophenyl-acetophenones may depend on secondary functional groups .
  • Amide vs. Ketone Linkages: The acetamide derivative () forms intermolecular hydrogen bonds (N–H···O), influencing crystallinity and solubility. In contrast, the ketone and cyano groups in the target compound may favor dipole-dipole interactions, affecting its physical properties .

Biological Activity

2-(4-Bromophenyl)-3'-cyanoacetophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15_{15}H10_{10}BrN1_{1}O1_{1}
  • Molecular Weight : 304.15 g/mol

The presence of a bromine atom on the phenyl ring and a cyano group attached to the acetophenone moiety significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular pathways, thereby affecting cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can promote apoptosis in cancer cells, leading to cell cycle arrest and increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated effective antibacterial activity against various strains, with MIC values comparable to standard antibiotics. For example, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus with MIC values ranging from 40 to 50 µg/mL .
OrganismMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
Pseudomonas aeruginosa4530
Klebsiella pneumoniae5019

Anticancer Activity

In terms of anticancer properties, studies have shown that:

  • Cell Viability Reduction : The compound effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, with IC50_{50} values indicating potent activity at subnanomolar concentrations .
  • Cell Cycle Arrest : Treatment with this compound leads to significant cell cycle arrest in the S phase, indicating its potential as a chemotherapeutic agent .

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant increase in LDH enzyme activity after treatment, indicating cellular damage and apoptosis induction .
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial efficacy against multiple bacterial strains. The compound demonstrated a broad spectrum of activity, outperforming several conventional antibiotics in certain assays .

Q & A

What are the common synthetic routes for preparing 2-(4-Bromophenyl)-3'-cyanoacetophenone, and what critical parameters influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Friedel-Crafts Acylation : To introduce the acetophenone moiety.
  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): For bromophenyl group incorporation, requiring palladium catalysts and optimized ligand systems.
  • Cyanation : Introduction of the cyano group via nucleophilic substitution or metal-mediated reactions.

Critical Parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyanation steps .
  • Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require gradual heating to avoid side products.
  • Catalyst Purity : Pd-based catalysts must be rigorously purified to prevent dehalogenation side reactions .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise from tautomerism, impurities, or crystallographic disorder. To address these:

  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., using SHELXL for refinement) .
  • Computational Validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA).
  • Database Cross-Referencing : Validate against high-resolution data from PubChem or CAS Common Chemistry .

What analytical techniques are essential for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions and purity (e.g., characteristic shifts for bromophenyl at δ 7.4–7.6 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublet).
  • X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
  • HPLC-PDA : Assess purity (>95% for biological assays) .

In designing derivatives for anticancer activity, what structural modifications of this compound show promise, and how are their activities assessed?

Level: Advanced
Methodological Answer:
Modifications:

  • Heterocyclic Appendages : Introduction of triazole or pyrazine rings to enhance binding to kinase targets .
  • Bioisosteric Replacement : Substitute Br with CF3_3 to improve metabolic stability .

Activity Assessment:

  • In Vitro Assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding modes to receptors like EGFR .

What are the key considerations for optimizing reaction conditions to minimize by-products during synthesis?

Level: Basic
Methodological Answer:

  • Stoichiometry Ratios : Maintain a 1.2:1 molar ratio of acylating agent to aryl precursor to limit diacylation.
  • Inert Atmosphere : Use N2_2/Ar to prevent oxidation of intermediates.
  • Workup Protocols : Column chromatography with gradients (e.g., hexane/EtOAc) to separate brominated by-products .

How do researchers address crystallization challenges for X-ray studies of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOH/CHCl3_3) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C to promote crystal nucleation.
  • Software Tools : Use SHELXTL for data integration and Olex2 for structure solution .

What stability and storage recommendations apply to this compound?

Level: Basic
Methodological Answer:

  • Storage : Protect from light at 0–6°C in amber vials; avoid moisture to prevent hydrolysis of the cyano group .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., bromine displacement).

How can computational methods predict the reactivity and electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.
  • Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps .
  • MD Simulations : Model solvation effects in biological membranes for pharmacokinetic profiling .

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